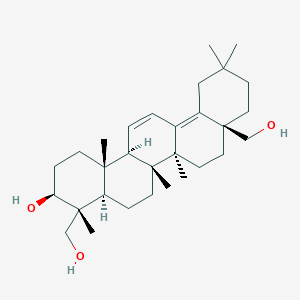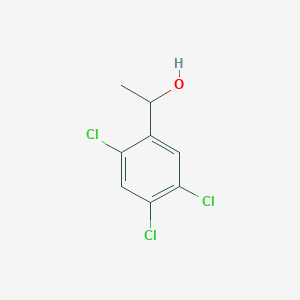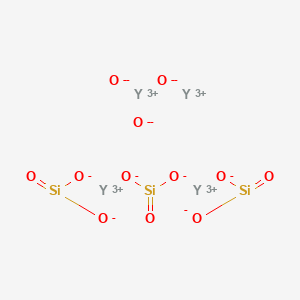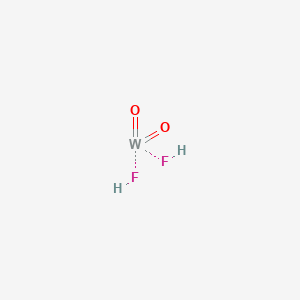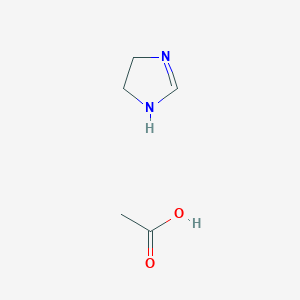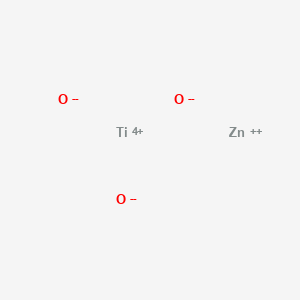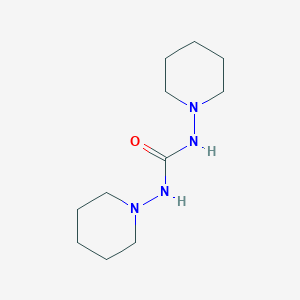
2-chloro-N-propylacetamide
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-N-propylacetamide involves various chemical routes, including the chloroacetylation of corresponding aryl amine, leading to various N-aryl 2-chloroacetamides. These syntheses demonstrate the versatility of 2-chloroacetamide derivatives as building blocks in organic synthesis, enabling the construction of complex molecular architectures through nucleophilic substitution reactions and intramolecular cyclizations, yielding diverse heterocyclic systems (Abdel‐Latif, Fahad, & Ismail, 2020).
Molecular Structure Analysis
The molecular structure of 2-Chloro-N-propylacetamide derivatives has been elucidated through various spectroscopic and analytical techniques, including NMR, FTIR, and X-ray crystallography. These studies reveal the intramolecular interactions, such as hydrogen bonding, and the overall conformation of the molecules, providing insights into their reactivity and physical properties. For example, the crystal structure analysis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide highlighted the presence of intramolecular N–H⋯O hydrogen bonding and several intermolecular C–H⋯O interactions, which play a crucial role in the compound's solvatochromic effects and reactivity (Jansukra et al., 2021).
Chemical Reactions and Properties
2-Chloro-N-propylacetamide and its derivatives participate in a wide range of chemical reactions, demonstrating their versatility as reagents and intermediates in organic synthesis. The compound's reactivity with various nucleophiles leads to the formation of a broad spectrum of heterocyclic compounds, showcasing its utility in constructing complex molecular structures with potential biological activities. The chemical behavior of these compounds under different reaction conditions has been extensively investigated, optimizing the nucleophilic substitution reactions for the synthesis of pharmacologically relevant molecules (Abdel‐Latif, Fahad, & Ismail, 2020).
Physical Properties Analysis
The physical properties of 2-Chloro-N-propylacetamide derivatives, including solubility, melting point, and solvatochromic effects, have been studied to understand their behavior in different environments. These properties are crucial for their application in various fields, influencing their reactivity, stability, and application potential in medicinal chemistry and materials science. The solvatochromic effects observed in certain derivatives indicate their sensitivity to solvent polarity, which is significant for their application in dye chemistry and sensors (Jansukra et al., 2021).
Scientific Research Applications
Antiviral and Neuroprotective Properties :
- Ghosh et al. (2008) synthesized a derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, showing significant antiviral and antiapoptotic effects against Japanese encephalitis virus, demonstrating potential in treating this disease (Ghosh et al., 2008).
Antiseizure and Neuroprotective Effects :
- White et al. (2012) researched sec-Butyl-propylacetamide, a homolog of valnoctamide, for its anticonvulsant activity in rodent models and its efficacy against status epilepticus and neuroprotection in an organotypic hippocampal slice model (White et al., 2012).
Anticancer Activity :
- Ferreira et al. (2019) evaluated the antiproliferative activity of 2-Chloro-N-arylacetamides on human cancer cells, demonstrating their cytotoxic action on tumor lines and potential as cost-effective alternatives in cancer treatment (Ferreira et al., 2019).
Herbicide Degradation :
- Martín et al. (1999) characterized soil bacteria capable of degrading the herbicide propachlor (2-chloro-N-isopropylacetanilide), an acetamide herbicide, revealing different degradation pathways (Martín et al., 1999).
Organic Synthesis and Chemical Studies :
- Janardhan et al. (2014) utilized 2-Chloro-N-phenylacetamide in the synthesis of thiazolo[3,2-a]pyrimidinone products, showcasing its application in organic synthesis (Janardhan et al., 2014).
- Davis et al. (2005) reported on the isolation and synthesis of 3-chloro-4-hydroxy-phenylacetamide from a microfungus, contributing to the understanding of fungal metabolites and their synthetic pathways (Davis et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-propylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-2-3-7-5(8)4-6/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWUYQDIJUWTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278573 | |
| Record name | 2-chloro-N-propylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13916-39-7 | |
| Record name | 13916-39-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-propylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-propylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)
